Chebulinic Acid vs. Chebulagic Acid: 23.5-Fold Superior Potency in HSV-2 Antiviral Replication Assay
In a direct comparative evaluation of T. chebula constituents, chebulinic acid exhibited markedly superior antiviral efficacy against herpes simplex virus type 2 (HSV-2) relative to its closest structural analog, chebulagic acid [1]. The reported IC50 value for chebulinic acid was 0.06 ± 0.002 μg/mL, representing a 23.5-fold improvement in potency compared to chebulagic acid (IC50 = 1.41 ± 0.51 μg/mL) [1]. This quantitative difference in direct antiviral activity provides a clear selection criterion for researchers investigating HSV-2 therapeutic interventions.
| Evidence Dimension | In vitro direct antiviral activity against HSV-2 |
|---|---|
| Target Compound Data | IC50 = 0.06 ± 0.002 μg/mL |
| Comparator Or Baseline | Chebulagic acid: IC50 = 1.41 ± 0.51 μg/mL |
| Quantified Difference | 23.5-fold higher potency for chebulinic acid |
| Conditions | Vero cell line, dose-dependent plaque reduction assay |
Why This Matters
Researchers procuring compounds for HSV-2 antiviral screening should prioritize chebulinic acid over chebulagic acid to achieve significantly lower effective concentrations in vitro.
- [1] Kesharwani A, et al. Anti-HSV-2 activity of Terminalia chebula Retz extract and its constituents, chebulagic and chebulinic acids. BMC Complement Altern Med. 2017 Feb 14;17(1):110. doi:10.1186/s12906-017-1620-8. PMID: 28196487. View Source
